molecular formula C26H25N3O5 B10904724 2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10904724
M. Wt: 459.5 g/mol
InChI Key: SWVFAZFGDUSADV-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, a nitrophenyl group, and a cyanide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves a multi-step process. One common method is a one-pot three-component reaction using a recyclable catalyst in a green solvent at 40°C . The reaction involves the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted chromenes with various functional groups.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The cyanide group can also play a role in inhibiting certain enzymes by binding to their active sites. The overall mechanism of action involves a combination of these interactions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C26H25N3O5/c1-15-4-6-16(7-5-15)14-33-21-9-8-17(10-19(21)29(31)32)23-18(13-27)25(28)34-22-12-26(2,3)11-20(30)24(22)23/h4-10,23H,11-12,14,28H2,1-3H3

InChI Key

SWVFAZFGDUSADV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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